molecular formula C18H18FNO4S B6413271 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261937-44-3

4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413271
CAS RN: 1261937-44-3
M. Wt: 363.4 g/mol
InChI Key: YMEKFZWLMWKUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (4-FSBPA) is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 357.37 g/mol, and it is soluble in water and other organic solvents. 4-FSBPA is commonly used in laboratory experiments due to its relatively low toxicity, good solubility, and wide range of applications.

Scientific Research Applications

4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research, including in the study of enzyme kinetics, protein-protein interactions, and signal transduction. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of receptor-ligand interactions. In addition, 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of various enzymes, including proteases and phosphatases. It is also believed to interact with various proteins and receptors, which can affect their function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% are not well understood. However, it is known to inhibit certain enzymes and proteins, which can affect the activity of various biochemical pathways. It has also been shown to interact with various receptors, which can affect the activity of various physiological processes.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively non-toxic and has good solubility in a variety of solvents. It is also relatively inexpensive and easy to synthesize. However, it can be difficult to obtain in large quantities and its mechanism of action is not well understood.

Future Directions

There are several potential future directions for the use of 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in scientific research. These include further research into its mechanism of action and its effects on biochemical and physiological processes. It could also be used in the development of new drugs and therapies, as well as in the synthesis of new organic compounds. In addition, further research into its potential uses in drug metabolism and pharmacokinetics could be beneficial. Finally, further research into its potential uses in the study of enzyme kinetics and protein-protein interactions could lead to new insights into biological processes.

Synthesis Methods

The synthesis of 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively straightforward process that involves the reaction of 4-fluorobenzoic acid with piperidine-1-sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or methanol. The reaction is usually complete within one hour, and the resulting product is 4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. The yield of the reaction is typically around 95%.

properties

IUPAC Name

4-fluoro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-14-6-9-16(18(21)22)17(12-14)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKFZWLMWKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692377
Record name 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261937-44-3
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-fluoro-4′-(1-piperidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261937-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.